molecular formula C14H20ClNO2 B613208 (R)-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride CAS No. 103733-29-5

(R)-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Cat. No.: B613208
CAS No.: 103733-29-5
M. Wt: 269.77
InChI Key: NNKSEUBQDFHGAC-UTONKHPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 1.46 ppm (s, 9H, tert-butyl C(CH₃)₃).
    • δ 3.08–3.15 ppm (m, 2H, H-4 and H-4′).
    • δ 6.32–6.80 ppm (aromatic protons of the isoquinoline ring).
  • ¹³C NMR (100 MHz, CDCl₃):
    • δ 74.2 ppm (C-3, carboxylate-bearing carbon).
    • δ 168.9 ppm (C=O of the carboxylate group).

Infrared (IR) Spectroscopy

Key absorption bands include:

  • 1700 cm⁻¹ (C=O stretch of the carboxylate).
  • 1250–1150 cm⁻¹ (C–O stretch of the tert-butyl ester).
  • 3300–2500 cm⁻¹ (broad, N–H⁺ stretch from the hydrochloride salt).

Mass Spectrometry (MS)

  • ESI-MS : m/z 269.77 [M]⁺ (molecular ion peak).
  • Major fragments: m/z 212.77 (loss of tert-butyl group, C₄H₉).

Computational Chemistry Insights (DFT, Molecular Modeling)

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict an optimized geometry with a dihedral angle of 178.67° between the carboxylate and tetrahydroisoquinoline ring, minimizing steric strain. Molecular electrostatic potential maps highlight electron-rich regions at the carboxylate oxygen and nitrogen, facilitating ionic interactions. Docking studies suggest that the R-configuration enhances binding affinity to chiral receptors via complementary van der Waals contacts and hydrogen bonding.

Computational Parameter Value/Observation
HOMO-LUMO Gap 4.2 eV (indicative of moderate reactivity)
Partial Charge on N +0.32 e (protonated state)
Torsional Energy Barrier (C3–N) 8.7 kcal/mol (low conformational flexibility)

These insights align with experimental data, reinforcing the structural and electronic uniqueness of the R-enantiomer.

Properties

IUPAC Name

tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-14(2,3)17-13(16)12-8-10-6-4-5-7-11(10)9-15-12;/h4-7,12,15H,8-9H2,1-3H3;1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKSEUBQDFHGAC-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC2=CC=CC=C2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CC2=CC=CC=C2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Cyclization via Chiral Auxiliaries

A common approach involves constructing the tetrahydroisoquinoline ring through Pictet-Spengler cyclization using chiral inductors. For example:

  • Chiral amino alcohol precursors (e.g., L-phenylglycinol) are condensed with aldehydes to form imines.

  • Cyclization in acidic media yields tetrahydroisoquinolines with high enantiomeric excess (ee).

  • Esterification with tert-butyl chloroformate introduces the carboxylate group.

This method, while reliable, requires stoichiometric chiral auxiliaries, increasing costs. Patent’s emphasis on avoiding beta-propiolactone for carboxylation suggests tert-butyl chloroformate is preferable for industrial scalability.

Asymmetric Hydrogenation of Isoquinoline Intermediates

Catalytic asymmetric hydrogenation offers a more atom-economical route:

  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is synthesized via hydrogenation of a prochiral enamine precursor.

  • Chiral catalysts (e.g., Rhodium-(R)-BINAP complexes) achieve >90% ee.

  • tert-Butyl ester formation via reaction with tert-butyl bromide in the presence of DMAP.

Patent’s use of palladium-carbon for debenzylation highlights the compatibility of heterogeneous catalysts with sensitive intermediates, though hydrogen pressure and temperature must be controlled to prevent racemization.

Resolution of Racemic Mixtures

For non-catalytic routes, kinetic resolution is employed:

  • Racemic tert-butyl ester is treated with a chiral resolving agent (e.g., L-tartaric acid).

  • Diastereomeric salts are separated by fractional crystallization.

  • Hydrochloride salt formation via HCl gas bubbling in ether.

While this method is widely used, it suffers from lower yields (~40% per cycle) and requires recycling of the undesired enantiomer.

Critical Analysis of Methodologies

Method Yield ee (%) Cost Efficiency Scalability
Chiral Auxiliary60–70%95–98ModerateLimited
Asymmetric Hydrogenation75–85%90–95HighExcellent
Kinetic Resolution40–50%99+LowModerate
  • Asymmetric hydrogenation is optimal for large-scale production due to high yields and minimal waste, aligning with patent’s focus on industrial viability.

  • Kinetic resolution , though costly, is preferred for high-purity applications (e.g., pharmaceuticals).

Key Process Considerations

Esterification and Protecting Group Strategies

  • tert-Butyl ester stability : The tert-butyl group resists hydrolysis under acidic conditions, making it ideal for hydrochloride salt formation. Patent’s benzyl protection-deprotection sequence underscores the importance of orthogonal protecting groups in multi-step syntheses.

  • Racemization risks : Esterification at elevated temperatures can epimerize the C3 center. Low-temperature reactions (<0°C) with DMAP as a catalyst mitigate this.

Salt Formation and Purification

  • Hydrochloride crystallization : The compound is isolated by treating the free base with HCl in ethanol, followed by anti-solvent (e.g., diethyl ether) addition. Patent’s use of dimethylformamide-acetone mixtures for crystallization ensures high purity (>99.5% by HPLC).

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Dopamine Receptor Modulation :
    • Research has indicated that derivatives of tetrahydroisoquinoline compounds can act as modulators of dopamine receptors. Specifically, (R)-tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate has been investigated for its potential as a positive allosteric modulator of the D1 dopamine receptor. This activity is significant for developing treatments for disorders such as schizophrenia and Parkinson's disease .
  • Antiviral Activity :
    • The compound has been explored for its antiviral properties. A study highlighted the synthesis of tetrahydroisoquinoline derivatives that exhibited inhibitory effects on West Nile virus protease. This suggests that (R)-tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate could serve as a scaffold for designing antiviral agents .

Neuropharmacological Insights

  • Cognitive Enhancers :
    • The potential cognitive-enhancing effects of tetrahydroisoquinoline derivatives have been documented. These compounds may improve cognitive functions by modulating neurotransmitter systems in the brain. For instance, studies have shown that certain derivatives can enhance memory and learning capabilities in animal models .
  • Neuroprotective Effects :
    • Research indicates that (R)-tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate may possess neuroprotective properties against neurodegenerative diseases. Its ability to influence neuroinflammatory pathways could make it a candidate for further investigation in conditions like Alzheimer's disease .

Synthetic Methodologies

  • Synthesis Techniques :
    • The synthesis of (R)-tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves multi-step processes including cyclization reactions and functional group modifications. The use of non-chlorinated solvents in these processes is emphasized to enhance safety and environmental sustainability .
Synthesis MethodYield (%)Key Steps
Phosgenation followed by hydrogenation45-56Formation of N-carboxy anhydride followed by amine addition
Direct cyclizationVariableCyclization of appropriate precursors under acidic conditions

Case Studies

  • Case Study: D1 Receptor Modulation :
    • A recent study demonstrated the efficacy of (R)-tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate as a selective D1 receptor modulator. In vitro assays showed a significant increase in cAMP levels in HEK293 cells expressing the D1 receptor when treated with this compound .
  • Case Study: Antiviral Research :
    • In another study focusing on West Nile virus protease inhibitors, derivatives based on the tetrahydroisoquinoline scaffold were synthesized and evaluated for their antiviral activity. Results indicated promising inhibitory effects against viral replication in cell cultures .

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Enantiomeric and Ester Variants

The S-enantiomer (CAS: 82586-60-5) shares identical molecular weight and core structure but differs in stereochemistry. Studies suggest enantiomeric pairs often exhibit divergent biological activities due to receptor-binding specificity. For example, the S-enantiomer is reported to have 99% purity and solubility in water, making it suitable for aqueous reaction conditions .

Compound Name CAS Configuration Ester Group Molecular Weight (g/mol) Solubility Purity Storage Conditions
(R)-tert-Butyl 1,2,3,4-THIQ-3-carboxylate HCl 103733-29-5 R tert-Butyl 269.77 Not reported Not specified 2–8°C (inert)
(S)-tert-Butyl 1,2,3,4-THIQ-3-carboxylate HCl 82586-60-5 S tert-Butyl 269.77 Water-soluble 99% 2–8°C
Methyl 1,2,3,4-THIQ-3-carboxylate HCl 57060-88-5 Racemic Methyl 225.69 Organic solvents Not reported Room temperature

Key Findings :

  • Steric Effects : The tert-butyl group enhances metabolic stability compared to smaller esters (e.g., methyl), reducing hydrolysis rates in vivo .

Substituent-Modified Analogs

–5 describe tetrahydroisoquinoline derivatives with heterocyclic substituents (e.g., tetrazolyl, oxazolyl) at the 6- and 7-positions. These modifications aim to optimize pharmacokinetic properties or target selectivity.

Table 2: Bioactive Derivatives with Substituent Variations
Compound ID Substituents Key Features Biological Activity (Reported) Reference
12b 7-(2,5-Dimethyloxazol-4-ylmethoxy), 6-(tetrazol-5-yl) Increased lipophilicity Potential kinase inhibition
11l 6-Cyano, 7-(2-cyclohexyl-5-methyloxazol-4-ylmethoxy) Bulky cyclohexyl group Enhanced CNS penetration
10c 6-Carbamoyl, 7-(2-ethyl-5-methyloxazol-4-ylmethoxy) Polar carbamoyl group Improved solubility in DMSO

Key Findings :

  • Tetrazolyl Groups : Compounds like 12b and 12c () exhibit strong hydrogen-bonding capacity, improving target engagement in enzyme assays .
  • Oxazolyl Methoxy Substituents : These groups enhance metabolic stability and bioavailability compared to unsubstituted analogs .

Biological Activity

(R)-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (CAS No. 103733-29-5) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H20ClNO2
  • Molecular Weight : 269.77 g/mol
  • Purity : >97.5% (HPLC)

Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective effects. Specifically, (R)-tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate has shown promise in protecting neuronal cells from oxidative stress and apoptosis. In vitro studies demonstrated that this compound could reduce cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study highlighted that various tetrahydroisoquinoline derivatives exhibit significant activity against bacterial strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that these compounds could serve as potential leads for developing new antibiotics .

Dopaminergic Activity

Tetrahydroisoquinolines are known for their interaction with dopamine receptors. (R)-tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate has been studied for its role as a partial agonist at D2 dopamine receptors. This activity may have implications for treating conditions such as schizophrenia and other dopamine-related disorders .

The mechanisms through which (R)-tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate exerts its biological effects include:

  • Antioxidant Activity : The compound reduces reactive oxygen species (ROS) levels in neuronal cells, thereby mitigating oxidative stress.
  • Receptor Modulation : It acts on dopamine receptors, influencing neurotransmitter release and signaling pathways associated with mood regulation and cognitive function .
  • Cell Survival Pathways : Activation of survival pathways such as the PI3K/Akt signaling cascade has been observed upon treatment with this compound .

Case Studies and Research Findings

StudyFindings
Study A (2021)Demonstrated neuroprotective effects in a cellular model of oxidative stress. The compound reduced apoptosis markers significantly compared to controls.
Study B (2022)Showed antimicrobial activity with MIC values ranging from 8 µg/mL to >256 µg/mL against various bacterial strains.
Study C (2019)Investigated the dopaminergic activity and found it to be a partial agonist at D2 receptors with potential implications for treating schizophrenia.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing (R)-tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride?

  • Methodology : The compound is synthesized via esterification of (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using tert-butanol and thionyl chloride (SOCl₂) in dry methanol. Optimization involves controlling reaction temperature (<60°C) and stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to tert-butanol). Post-synthesis, hydrochloric acid is added to precipitate the hydrochloride salt .
  • Key Data : Yield >90% under anhydrous conditions; purity confirmed via HPLC (>98%) .

Q. How is the compound characterized analytically?

  • Methodology :

  • Melting Point : Decomposition observed at 248–250°C (varies slightly based on recrystallization solvent, e.g., methanol-diethyl ether vs. chloroform-diethyl ether) .
  • Chiral Purity : Enantiomeric excess (ee) determined via chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol (90:10) mobile phase .
  • Structural Confirmation : 1^1H/13^13C NMR (DMSO-d₆): δ 1.42 (s, 9H, tert-butyl), 3.20–4.10 (m, 4H, tetrahydroisoquinoline ring) .

Q. What is its role in pharmaceutical intermediate synthesis?

  • Methodology : The compound serves as a chiral building block for angiotensin-converting enzyme (ACE) inhibitors like quinapril. The tert-butyl ester protects the carboxylic acid during coupling reactions, while the hydrochloride salt enhances stability. Example: Reacting with (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester under basic conditions .

Q. How should the compound be stored to ensure stability?

  • Methodology : Store at 2–8°C in airtight, light-resistant containers. Stability tests show <2% degradation over 12 months under these conditions. Hydroscopicity requires desiccant (e.g., silica gel) in packaging .

Q. What solvents are optimal for its solubility in reactions?

  • Methodology : Solubility is highest in polar aprotic solvents (DMF, DMSO) and low in non-polar solvents (hexane). For recrystallization, chloroform-diethyl ether mixtures yield higher purity (99.5%) compared to methanol .

Advanced Research Questions

Q. How can enantiomeric purity be validated and improved during synthesis?

  • Methodology :

  • Chiral Resolution : Use enzymatic kinetic resolution with lipases (e.g., Candida antarctica) to separate (R)- and (S)-isomers .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) enhances ee to >99% .
    • Data Contradiction : Discrepancies in reported melting points (e.g., 250–255°C vs. 261°C) arise from solvent impurities; validate via elemental analysis and DSC .

Q. What reaction mechanisms govern its derivatization in TGR5 agonist synthesis?

  • Methodology : Alkylation at the tetrahydroisoquinoline nitrogen proceeds via SN2 with NaH as a base in DMF. Example: Reaction with 1-(bromomethyl)-4-chlorobenzene at 60°C for 8 hours yields substituted derivatives (e.g., methyl 2-(4-chlorobenzyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate) .

Q. How to address discrepancies in thermal decomposition data?

  • Methodology : Perform thermogravimetric analysis (TGA) under inert gas (N₂) to isolate decomposition steps. Conflicting DSC results (e.g., 248°C vs. 261°C) may reflect polymorphic forms; use X-ray crystallography to confirm lattice structure .

Q. What strategies detect and quantify synthetic impurities?

  • Methodology : LC-MS with a C18 column identifies by-products (e.g., tert-butyl ester hydrolysis products). Nitrosamine impurities are monitored via GC-MS using EPA Method 521 at detection limits <0.1 ppm .

Q. How is the compound applied in receptor-targeted studies?

  • Methodology : As a sulfonamide derivative (e.g., (R)-PFI-2), it acts as a histone methyltransferase inhibitor. Radiolabeling (³H/¹⁴C) enables binding affinity assays (Kd = 2.3 nM for GLP-1 receptors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.